molecular formula C11H9NO3 B11897743 7-Amino-3-hydroxynaphthalene-2-carboxylic acid CAS No. 64863-13-4

7-Amino-3-hydroxynaphthalene-2-carboxylic acid

Cat. No.: B11897743
CAS No.: 64863-13-4
M. Wt: 203.19 g/mol
InChI Key: YPLIWODOGVLLCV-UHFFFAOYSA-N
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Description

7-Amino-3-hydroxy-2-naphthoic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, characterized by the presence of an amino group at the 7th position, a hydroxyl group at the 3rd position, and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-3-hydroxy-2-naphthoic acid typically involves the reaction of 3-hydroxy-2-naphthoic acid with ammonia under high pressure and in the presence of catalysts such as zinc chloride. The reaction is carried out in an autoclave at a temperature of approximately 195°C for 36 hours . The reaction mixture is then treated with hydrochloric acid and sodium hydroxide to isolate the desired product .

Industrial Production Methods: Industrial production of 7-amino-3-hydroxy-2-naphthoic acid follows similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like diazonium salts are used for azo coupling reactions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Azo dyes and pigments.

Scientific Research Applications

7-Amino-3-hydroxy-2-naphthoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of azo dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-amino-3-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in its reactivity and binding to biological molecules. The compound can form hydrogen bonds and participate in various biochemical pathways, influencing cellular processes and exhibiting potential therapeutic effects .

Comparison with Similar Compounds

    3-Hydroxy-2-naphthoic acid: Lacks the amino group at the 7th position.

    2-Hydroxy-1-naphthoic acid: Has a hydroxyl group at the 2nd position instead of the 3rd.

    3-Amino-2-naphthoic acid: Lacks the hydroxyl group at the 3rd position.

Properties

CAS No.

64863-13-4

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

7-amino-3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H9NO3/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,13H,12H2,(H,14,15)

InChI Key

YPLIWODOGVLLCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)N

Origin of Product

United States

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